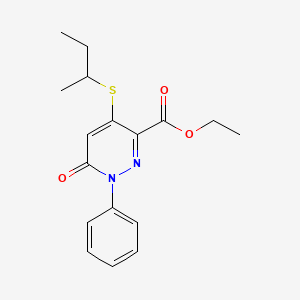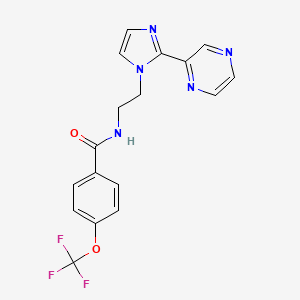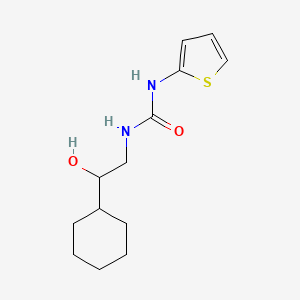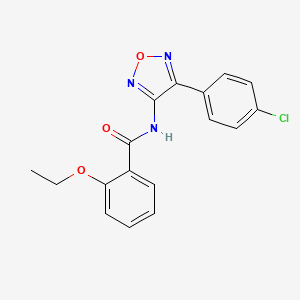
1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The “{2-[(5-bromo-3-methylfuran-2-yl)formamido]ethyl} carbamate” molecule contains a total of 27 bond(s). There are 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Furane(s) .
Molecular Structure Analysis
This molecule contains total 27 bond(s); 16 non-H bond(s), 7 multiple bond(s), 5 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amide(s) (aromatic), 1 (thio-) carbamate(s) (aliphatic), and 1 Furane(s) . It also contains total 27 atom(s); 11 Hydrogen atom(s), 9 Carbon atom(s), 2 Nitrogen atom(s), 4 Oxygen atom(s), and 1 Bromine atom(s) .Scientific Research Applications
Synthesis Applications
The synthesis and functionalization of furan derivatives, including compounds similar to "1-(5-Bromo-3-methylfuran-2-yl)-2-chloroethan-1-one," have been explored extensively for their applications in creating complex organic molecules. For instance, furan-2-ylacetates and related compounds are synthesized through cyclization and dehydrogenation strategies. These methods are pivotal for the efficient production of various organic molecules, including pharmaceuticals and polymers (Esen Bellur & P. Langer, 2005). Additionally, the catalytic synthesis of 2-methylfurans from 1-alkyn-5-ones using mercuric triflate highlights a method for preparing furan derivatives under mild conditions, which could be relevant for synthesizing similar bromo-methylfuran compounds (H. Imagawa, T. Kurisaki, & M. Nishizawa, 2004).
Chemical Reactivity and Modification
Research on the bromination of methylfuryl-acrylates indicates specific reactivity patterns, such as selective bromination at α-positions of the furan ring, which might be applicable to understanding and predicting the chemical behavior of "this compound" in various reactions (L. M. Pevzner, 2021).
Antimicrobial Applications
Compounds derived from 3-methylbenzofuran, by reacting with bromoethanone or chloroethanone, have shown significant antimicrobial activity. This suggests that bromo- and chloro-substituted furan compounds, similar to "this compound," could be potent antimicrobial agents, highlighting their potential in developing new treatments (H. Abdel‐Aziz, A. Mekawey, & K. Dawood, 2009).
Environmental Tracers
In a unique environmental application, bromoform, a compound structurally related to "this compound," has been used as a tracer to monitor the movement of cooling water from nuclear power plants. This demonstrates the potential of bromo-substituted organic compounds in environmental monitoring (Jae-Sam Yang, 2001).
properties
IUPAC Name |
1-(5-bromo-3-methylfuran-2-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2/c1-4-2-6(8)11-7(4)5(10)3-9/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNINGNLPCQCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1)Br)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2746627.png)
![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-nitrobenzamide](/img/structure/B2746628.png)
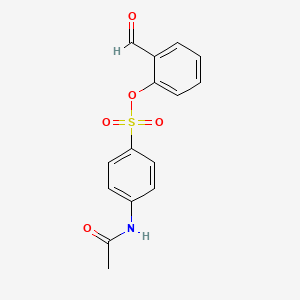
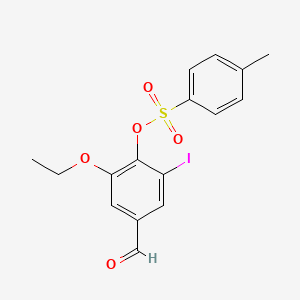
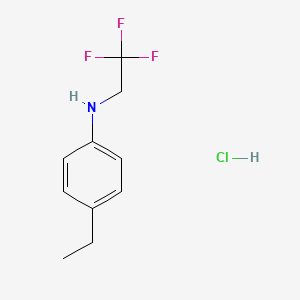
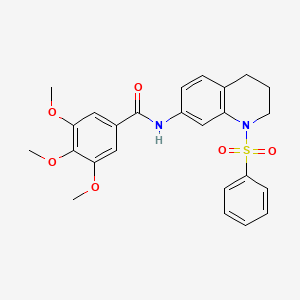
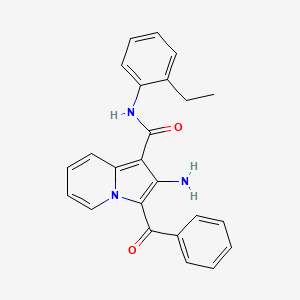
![1-(4-Methylbenzoyl)-3-{[4-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2746638.png)
